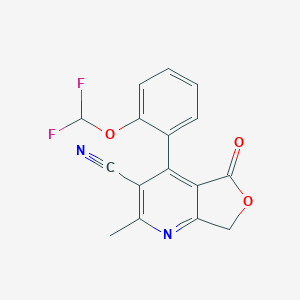

3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide

Descripción general

Descripción

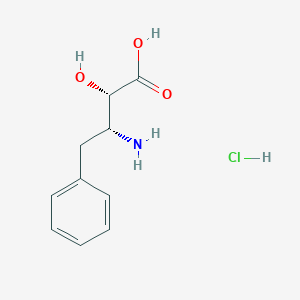

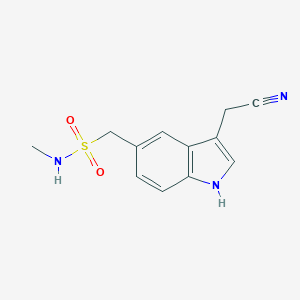

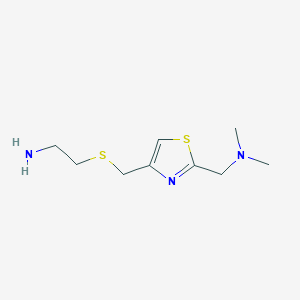

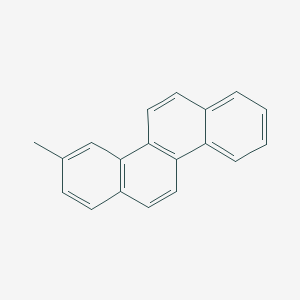

3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide, or CMIMS, is an organic compound with a wide range of applications in scientific research. Its structure consists of an indole ring system connected to a sulfonamide group, which is further substituted with a methyl and a cyanomethyl group. CMIMS has been used in a variety of research projects, from the study of enzyme kinetics to the development of new pharmaceuticals.

Aplicaciones Científicas De Investigación

Indole Synthesis and Classification

Indole derivatives, such as "3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide," play a crucial role in organic chemistry due to their presence in natural products and pharmaceuticals. A comprehensive review by Taber and Tirunahari (2011) provides a framework for classifying all indole syntheses, highlighting the significance of indole alkaloids in inspiring organic synthesis chemists. Their work offers insights into the methodologies for preparing indole derivatives, potentially including compounds like "this compound" (Taber & Tirunahari, 2011).

Green Chemistry and Methane Conversion

The conversion of methane into more valuable compounds is an area of green chemistry with significant implications for sustainability. Adebajo (2007) discusses the catalytic methylation of aromatics as a new route for converting methane to higher hydrocarbons. This research highlights the potential of using methane, a greenhouse gas, as a feedstock for synthesizing complex organic molecules, possibly including "this compound" (Adebajo, 2007).

Homogeneous Functionalization of Methane

Gunsalus et al. (2017) review homogeneous systems for converting methane to functionalized products. Their classification of various reports based on practical and mechanistic considerations offers a backdrop for understanding the transformation of methane into compounds with added value. This research context may provide a foundation for the synthesis and application of "this compound" by leveraging methane as a carbon source (Gunsalus et al., 2017).

Mecanismo De Acción

Target of Action

It’s known that such compounds often interact with specific enzymes or receptors within the body, altering their function and leading to changes at the cellular level .

Mode of Action

The specific mode of action for this compound is not detailed in the available resources. Generally, compounds like this interact with their targets, leading to changes in the target’s function. This can result in a variety of effects, depending on the nature of the target and the type of interaction .

Biochemical Pathways

It’s known that such compounds can influence a variety of biochemical pathways, leading to downstream effects that can alter cellular function .

Pharmacokinetics

One study investigated the metabolism of a similar compound, 3-cyanomethyl-4-methyl-dck (cmdck), by human liver microsomes (hlms) and recombinant cytochrome p450 enzymes (cyps) . This suggests that the compound may be metabolized in the liver and could potentially interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and bioavailability .

Result of Action

It’s known that such compounds can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect how a compound interacts with its targets and how it is metabolized within the body . .

Propiedades

IUPAC Name |

1-[3-(cyanomethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-14-18(16,17)8-9-2-3-12-11(6-9)10(4-5-13)7-15-12/h2-3,6-7,14-15H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBOCMIZDNGJEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

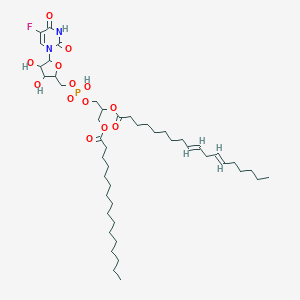

![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)